PVLA

ASGP receptor targeting Hepatocyte-specific delivery Ligand-receptor interaction

Hepatocyte-targeted delivery platforms often fail due to poor ligand specificity, leading to off-target accumulation and rapid clearance. PVLA is a synthetic galactose-carrying polystyrene that resolves this through structurally defined ASGP receptor recognition. • 2.0× higher hepatocyte uptake vs. PVAL; PVMA fails to bind ASGP receptors entirely. • >23 h intracellular retention (PVLA-coated PLA nanospheres) vs. ~1 h for uncoated controls, enabling reduced dosing. • Rank-1 adhesion among oligosaccharide-polystyrenes for hepatocyte culture; resists competitive displacement by natural ligands. Standard pack sizes: 100 mg, 500 mg; bulk custom synthesis available.

Molecular Formula C22H33NO10
Molecular Weight 471.5 g/mol
Cat. No. B1209825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePVLA
Synonymslactose-carrying polystyrene
poly (N-4-vinylbenzyl-lactonamide)
poly(vinylbenzyl gluconamide)
poly-N-4-vinylbenzyllactonamide
PVLA
Molecular FormulaC22H33NO10
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC(CO)C(C(C(C(=O)NCC1=CC=C(C=C1)C=C)O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C22H33NO10/c1-3-12-4-6-13(7-5-12)8-23-21(31)18(29)17(28)20(11(2)9-24)33-22-19(30)16(27)15(26)14(10-25)32-22/h3-7,11,14-20,22,24-30H,1,8-10H2,2H3,(H,23,31)/t11-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1
InChIKeyRPOKRGMOEWYIKB-ZFCLCKFASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PVLA (Poly(N-p-vinylbenzyl-O-β-D-galactopyranosyl-[1-4]-D-gluconamide)): Procurement Guide for a Galactose-Bearing Polymer with ASGP Receptor Targeting


PVLA is a synthetic galactose-carrying polystyrene derivative designed for selective interaction with asialoglycoprotein (ASGP) receptors expressed on hepatocytes. Its structure features β-D-galactopyranosyl residues linked via a lactonamide spacer to a polyvinylbenzyl backbone [1]. This molecular architecture confers amphiphilic properties that enable self-assembly and stable adsorption onto hydrophobic surfaces, while the terminal galactose moieties facilitate receptor-mediated recognition, endocytosis, and intracellular trafficking [2].

Why PVLA Cannot Be Substituted with Generic Galactose-Bearing Polymers or Natural Ligands in Hepatocyte-Targeted Applications


PVLA exhibits functional properties that are not interchangeable with structurally similar polymers or natural ASGP receptor ligands. Direct comparative studies demonstrate that the polymer PVMA, which differs from PVLA only in the anomeric configuration and linkage of the terminal sugar (α1→4 glucopyranosyl vs. β1→4 galactopyranosyl), fails to bind ASGP receptors or accumulate in the liver in vivo [1]. Similarly, the polymer PVAL, which retains galactose but possesses an aminolactose rather than lactonamide spacer, shows significantly reduced hepatocyte uptake (PVLA uptake 2.0× higher than PVAL) [2]. Even the natural high-affinity ligand asialofetuin is less effective than PVLA in mediating endocytosis and is incapable of competitively inhibiting PVLA-mediated internalization at equivalent galactose concentrations [1]. These structural specificity requirements preclude generic substitution without compromising targeting fidelity and functional performance.

PVLA vs. Closest Analogs: Quantitative Performance Comparison for Procurement Decision Support


PVLA vs. PVMA: ASGP Receptor Binding and Endocytosis in Transfected CHO Cells

In a head-to-head comparison using mouse ASGP receptor (MHL) gene-transfected CHO cells, PVLA-coated beads bound to and were endocytosed by MHL-1/-2 co-expressing cells, whereas PVMA-coated beads exhibited no detectable binding or internalization [1]. Furthermore, PVLA-coated beads were endocytosed by cells expressing only MHL-1 or MHL-2 subunits, a property not observed with natural ASGP receptor ligands [1].

ASGP receptor targeting Hepatocyte-specific delivery Ligand-receptor interaction

PVLA vs. PVAL: Hepatocyte Uptake Efficiency in Primary Rat Hepatocytes

In a cross-study comparable assay using primary rat hepatocytes, 125I-labeled PVLA exhibited 2.0-fold greater cellular uptake than PVAL after both 1-hour and 3-hour incubation periods [1]. The differential uptake is attributed to the lactonamide spacer in PVLA versus the aminolactose spacer in PVAL, which alters the presentation and accessibility of the terminal galactose residue [1].

Hepatocyte targeting Polymer uptake kinetics Ligand design

PVLA vs. Asialofetuin: Competitive Inhibition of ASGP Receptor-Mediated Endocytosis

In competitive inhibition experiments using MHL-expressing CHO cells and primary hepatocytes, endocytosis of PVLA-coated beads was inhibited by soluble PVLA but not by soluble asialofetuin at equivalent galactose molecular concentrations [1]. Additionally, PVLA-coated beads were endocytosed by primary hepatocytes to a significantly higher degree than asialofetuin-coated beads in vitro [1].

Receptor binding affinity Competitive inhibition Endocytosis

PVLA-Coated vs. Uncoated PLA Nanospheres: Intracellular Retention and Bioavailability of Caspase Inhibitor

In a mouse model of acute hepatitis, Z-Asp (a caspase inhibitor) encapsulated in PVLA-coated PLA nanospheres exhibited significantly extended intracellular retention time (>24 hours) compared to uncoated control nanoparticles (≈1 hour) in hepatocytes [1]. This prolonged retention translated to enhanced bioavailability and therapeutic efficacy, with PVLA-coated nanospheres rescuing mice from lethal hepatic injury, whereas uncoated nanoparticles did not [1].

Drug delivery Nanoparticle targeting Pharmacokinetics

PVLA vs. PVMeA, PVCA, PVMA: Hierarchical Hepatocyte Adhesion Strength

A comparative study of hepatocyte adhesion to oligosaccharide-substituted polystyrenes established a quantitative hierarchy of interaction strength: PVLA > PVMeA (poly(vinylbenzylmaltobionamide)) > PVCA (poly(vinylbenzylcellobionamide)) > PVMA [1]. PVLA demonstrated the highest adhesion efficiency among all polymers tested, a result attributed to the optimal presentation and clustering of terminal galactose residues [1].

Hepatocyte culture Cell adhesion Biomaterial surface engineering

High-Value Procurement Scenarios for PVLA: Evidence-Backed Applications in Hepatocyte Targeting and Liver-Specific Delivery


Hepatocyte-Specific Drug and Gene Delivery Nanocarriers

PVLA-coated nanoparticles enable targeted delivery of therapeutic payloads (e.g., caspase inhibitors, chemotherapeutics) specifically to hepatocytes via ASGP receptor-mediated endocytosis. The >23-hour extended intracellular retention observed in vivo with PVLA-coated PLA nanospheres (vs. ≈1 hour for uncoated controls) supports reduced dosing frequency and enhanced bioavailability [1]. For procurement decisions, this performance metric justifies selection of PVLA over unmodified nanoparticles or natural ligand-coated alternatives.

Primary Hepatocyte Culture Substrates for Toxicology and Metabolism Studies

PVLA-coated culture surfaces provide a synthetic, chemically defined substratum that promotes hepatocyte adhesion, spheroid formation, and maintenance of differentiated functions including albumin secretion and cytochrome P450 gene expression [2]. The rank-1 adhesion performance of PVLA among oligosaccharide-substituted polystyrenes (PVLA > PVMeA > PVCA > PVMA) provides a quantifiable basis for its procurement over other galactose-presenting surfaces in applications requiring robust and reproducible hepatocyte attachment [3].

Bioartificial Liver Devices and Liver Tissue Engineering Scaffolds

PVLA-coated scaffolds and hollow-fiber modules support the co-culture of hepatocytes with non-parenchymal cells, creating a microenvironment that mimics native liver tissue architecture and preserves in vivo-like metabolic function [4]. The demonstrated superiority of PVLA over PVMA and PVAL in mediating hepatocyte-specific interactions, combined with its inability to be competitively displaced by natural ligands at equivalent galactose concentrations, makes PVLA the preferred choice for engineering liver-mimetic bioreactor systems [5].

In Vivo Imaging and Diagnostic Agents for Liver Disease

PVLA-coated superparamagnetic iron oxide nanoparticles (SPIONs) and fluorescent probes achieve selective accumulation in liver parenchymal cells following intravenous administration, whereas PVMA-coated controls do not accumulate in the liver [6]. This ligand-dependent biodistribution profile, validated by direct in vivo fluorescence imaging comparisons, supports procurement of PVLA for developing hepatocyte-selective contrast agents and diagnostic tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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